molecular formula C20H15FN6O4 B11423366 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11423366
M. Wt: 422.4 g/mol
InChI Key: WFDBKDZANGIZAC-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxole group, a fluorophenyl group, and a triazolopyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the triazolopyrimidine core under specific reaction conditions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE” include other triazolopyrimidine derivatives, benzodioxole-containing compounds, and fluorophenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H15FN6O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H15FN6O4/c21-13-2-4-14(5-3-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-1-6-15-16(7-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28)

InChI Key

WFDBKDZANGIZAC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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